2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione
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Overview
Description
2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with urea and 2,2-butylidene-1,3-dioxane-4,6-dione under solvent-free and catalyst-free conditions . This one-pot, three-component reaction is efficient and yields the desired spirocyclic product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic frameworks.
Medicine: Explored for its antiviral properties, particularly against dengue virus type 2.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, leading to modulation of neurotransmission . In antiviral applications, it targets viral enzymes or proteins, disrupting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione: Shares the spirocyclic framework but contains oxygen atoms in the rings.
Uniqueness
2-Methyl-2,8-diazaspiro[55]undecane-1,3,9-trione stands out due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the spirocyclic framework
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione |
InChI |
InChI=1S/C10H14N2O3/c1-12-8(14)3-5-10(9(12)15)4-2-7(13)11-6-10/h2-6H2,1H3,(H,11,13) |
InChI Key |
MHJIVEFCWMRGPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2(C1=O)CCC(=O)NC2 |
Origin of Product |
United States |
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